molecular formula C14H18O2 B14421818 2-(1-Hydroxycyclopentyl)-1-phenylpropan-1-one CAS No. 84466-57-9

2-(1-Hydroxycyclopentyl)-1-phenylpropan-1-one

Cat. No.: B14421818
CAS No.: 84466-57-9
M. Wt: 218.29 g/mol
InChI Key: QLLQJSUZKVRXRI-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclopentyl)-1-phenylpropan-1-one is an organic compound with a unique structure that includes a cyclopentyl ring, a hydroxyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclopentyl)-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where a cyclopentyl ketone is reacted with a phenylpropanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclopentyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of cyclopentanone or phenylacetic acid derivatives.

    Reduction: Formation of cyclopentanol or phenylethanol derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

2-(1-Hydroxycyclopentyl)-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclopentyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The compound’s structure allows it to bind to active sites on proteins, altering their function and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Hydroxycyclopentyl)-1-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydroxyl and phenyl groups provide versatility in chemical synthesis and biological interactions, making it a valuable compound for research and industrial purposes.

Properties

84466-57-9

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-(1-hydroxycyclopentyl)-1-phenylpropan-1-one

InChI

InChI=1S/C14H18O2/c1-11(14(16)9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,16H,5-6,9-10H2,1H3

InChI Key

QLLQJSUZKVRXRI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C2(CCCC2)O

Origin of Product

United States

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